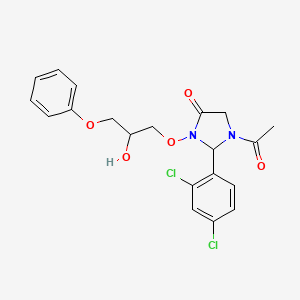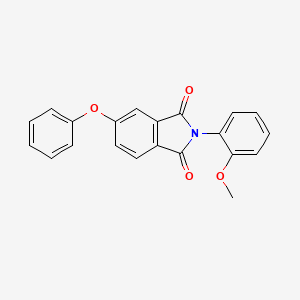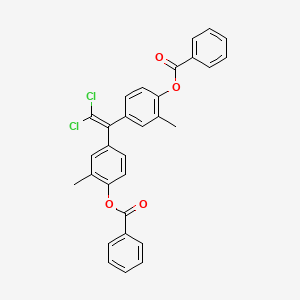
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including an imidazolidinone ring, acetyl group, dichlorophenyl group, hydroxy group, and phenoxypropoxy moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.
Attachment of the Acetyl Group: Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Hydroxy and Phenoxypropoxy Groups: The hydroxy group is introduced through a hydroxylation reaction, while the phenoxypropoxy group is added via an etherification reaction using phenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of ketones or aldehydes from alcohols.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxypropoxy)imidazolidin-4-one
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-phenoxypropoxy)imidazolidin-4-one
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methoxypropoxy)imidazolidin-4-one
Uniqueness
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and phenoxypropoxy groups distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H20Cl2N2O5 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one |
InChI |
InChI=1S/C20H20Cl2N2O5/c1-13(25)23-10-19(27)24(20(23)17-8-7-14(21)9-18(17)22)29-12-15(26)11-28-16-5-3-2-4-6-16/h2-9,15,20,26H,10-12H2,1H3 |
InChI Key |
PEWZDDANXATMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)OCC(COC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)
![4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541144.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11541153.png)
![(1S,2S,3aR)-7-chloro-2-phenyl-1-(3-thienylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541157.png)

![(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11541168.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541174.png)
![2-(2,3-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541177.png)
![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide](/img/structure/B11541184.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4-phenoxyaniline](/img/structure/B11541188.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11541192.png)
![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate](/img/structure/B11541194.png)
![2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11541202.png)
